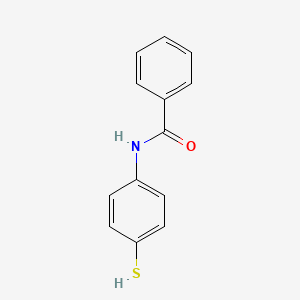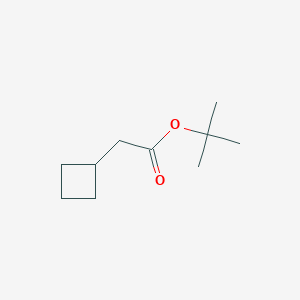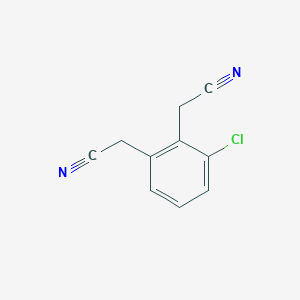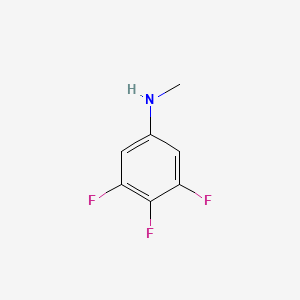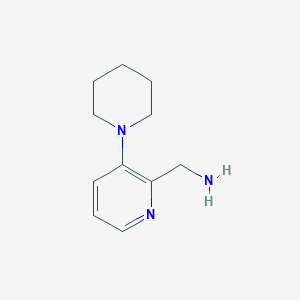
(3-Piperidin-1-ylpyridin-2-yl)methanamine
描述
C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine is a complex organic compound with a unique structure that includes a bipyridine core
准备方法
The synthesis of C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bipyridine core: This can be achieved through a series of cyclization reactions.
Introduction of the methylamine group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by a methylamine group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to streamline the process.
化学反应分析
C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methylamine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved in these interactions are complex and depend on the specific context of its application.
相似化合物的比较
C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine can be compared with other similar compounds such as:
3,4,5,6-Tetrahydro-2H-azepine: This compound shares a similar core structure but lacks the bipyridine moiety.
2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-: Another related compound with a methoxy group, differing in its functional groups and reactivity.
(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound has a similar backbone but includes additional functional groups that alter its chemical properties.
The uniqueness of C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine lies in its bipyridine core, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C11H17N3 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
(3-piperidin-1-ylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C11H17N3/c12-9-10-11(5-4-6-13-10)14-7-2-1-3-8-14/h4-6H,1-3,7-9,12H2 |
InChI 键 |
VUQUOSVEMIQZMA-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=C(N=CC=C2)CN |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
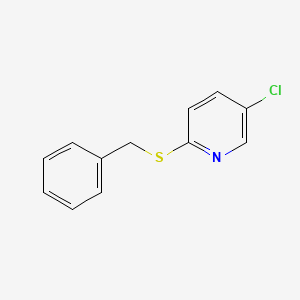
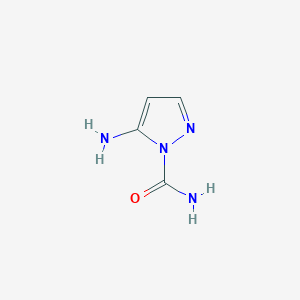
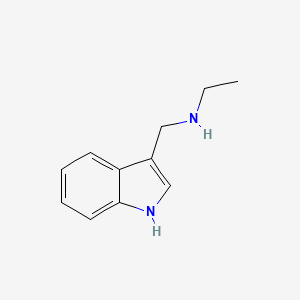
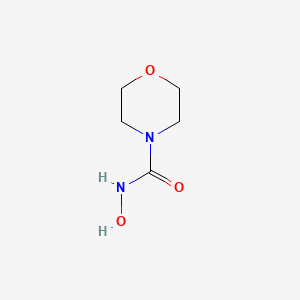
![Methyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B8702425.png)
![3-[(Dibutylamino)methyl]phenol](/img/structure/B8702437.png)
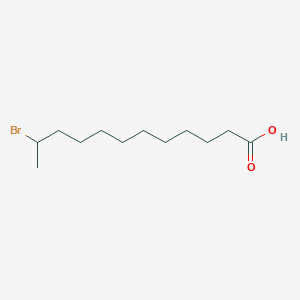
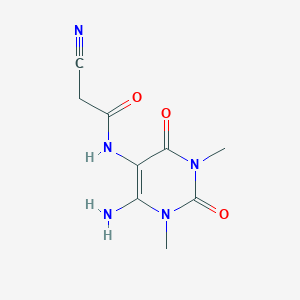
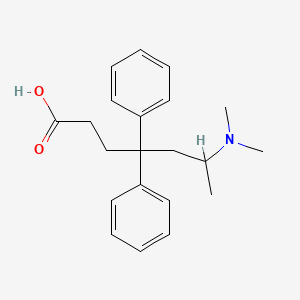
![Spiro[2.6]nonane-1-carboxylic Acid](/img/structure/B8702456.png)
